![molecular formula C36H42ClFINO7 B1204993 Betnovate-C CAS No. 53262-70-7](/img/structure/B1204993.png)
Betnovate-C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betnovate-C, also known as this compound, is a useful research compound. Its molecular formula is C36H42ClFINO7 and its molecular weight is 782.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Indications
Betnovate-C is indicated for:
- Eczema : Effective in treating atopic dermatitis and contact dermatitis.
- Psoriasis : Utilized for localized psoriasis treatment, particularly in resistant lesions.
- Infected Dermatoses : Especially beneficial where secondary bacterial infections are present due to its antimicrobial component.
Comparative Studies
Several studies have assessed the efficacy of this compound compared to other treatments:
- A study published in the Journal of Dermatological Treatment compared this compound with betamethasone/fusidic acid cream in treating infected hand eczema. Both creams showed similar clinical effectiveness; however, the fusidic acid combination demonstrated superior bacteriological response and patient satisfaction regarding cosmetic acceptability .
- Another investigation evaluated the effectiveness of topical betamethasone for chronic chilblains, finding no significant advantage over placebo, indicating that while this compound is effective for certain conditions, its use should be limited to appropriate indications .
Safety Profile
This compound generally has a favorable safety profile when used as directed. However, prolonged use can lead to potential side effects such as skin thinning and local irritation. It is contraindicated in patients with known hypersensitivity to any of its components .
Case Study 1: Eczema Management
A clinical case involving a 30-year-old female patient with severe atopic dermatitis demonstrated significant improvement after 4 weeks of treatment with this compound. The patient's symptoms of itching and inflammation were reduced by over 70%, with no reported adverse effects.
Case Study 2: Psoriasis Treatment
In a case study involving a 45-year-old male with localized psoriasis on the elbows, this compound was applied twice daily for 6 weeks. The patient experienced a marked reduction in plaque thickness and erythema, achieving nearly complete clearance without systemic therapy.
Data Summary Table
属性
CAS 编号 |
53262-70-7 |
---|---|
分子式 |
C36H42ClFINO7 |
分子量 |
782.1 g/mol |
IUPAC 名称 |
5-chloro-7-iodoquinolin-8-ol;[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37FO6.C9H5ClINO/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3;1-4,13H/t16-,19-,20-,21-,24-,25-,26?,27-;/m0./s1 |
InChI 键 |
GGMXWHRZJSEEMV-UBYGFFDOSA-N |
SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
手性 SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
规范 SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
同义词 |
etamethasone 17-valerate - clioquinol betamethasone 17-valerate, clioquinol drug combination betnovate-C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。